molecular formula C20H15ClN6O3S2 B2642387 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-66-5

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B2642387
CAS No.: 872597-66-5
M. Wt: 486.95
InChI Key: CIKBDJHSGYOWMR-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a synthetic hybrid compound designed for advanced pharmacological and biochemical research. Its structure integrates a dihydropyrimidine scaffold, a benzothiazole unit, and a chlorobenzamide group, motifs that are frequently associated with significant biological activity in medicinal chemistry. Compounds featuring benzothiazole and aminopyrimidine cores have demonstrated a range of pharmacological properties in scientific literature, including potential as enzyme inhibitors . Specifically, research on analogous molecules has highlighted their interest in metabolic disease research; for instance, a structurally related benzazole-containing butanamide exhibited high binding affinity in molecular docking studies with the 3-TOP protein (maltase-glucoamylase), suggesting a potential mechanism as an alpha-glucosidase inhibitor for antidiabetic applications . The presence of the benzothiazole ring is particularly significant, as this heterocycle is known to contribute to strong binding interactions with enzyme active sites through mechanisms such as pi-alkyl interactions and hydrogen bonding . This reagent is presented as a high-purity chemical tool to facilitate your investigative studies. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

872597-66-5

Molecular Formula

C20H15ClN6O3S2

Molecular Weight

486.95

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide

InChI

InChI=1S/C20H15ClN6O3S2/c21-11-7-5-10(6-8-11)17(29)25-15-16(22)26-19(27-18(15)30)31-9-14(28)24-20-23-12-3-1-2-4-13(12)32-20/h1-8H,9H2,(H,25,29)(H,23,24,28)(H3,22,26,27,30)

InChI Key

CIKBDJHSGYOWMR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N6O3S2C_{20}H_{16}N_{6}O_{3}S^{2}, with a molecular weight of 452.51 g/mol. The compound typically exhibits a purity of around 95% in research applications.

Synthesis

The synthesis of this compound involves several key steps:

  • Coupling Reactions : Initial formation through coupling reactions involving benzothiazole derivatives.
  • Treatment with 1-(2-Chloroethyl)piperidine Hydrochloride : This step is crucial for introducing the piperidine moiety, enhancing the biological activity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives incorporating benzothiazole and pyrimidine rings have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)Reference
EColo205<10
FU9370.131
GThree leukemia lines0.161

These findings suggest that modifications to the benzothiazole and pyrimidine structures can significantly enhance anticancer efficacy.

Acetylcholinesterase Inhibition

Compounds similar to this compound have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. One study reported an IC50 value of 2.7 µM for a related compound, indicating strong potential for cognitive enhancement therapies .

Study on Antitubercular Activity

A recent investigation into benzothiazole-pyrimidine hybrids demonstrated their effectiveness against multi-drug resistant Mycobacterium tuberculosis. The study synthesized several derivatives and assessed their activity using standard protocols:

CompoundActivity Against MtbReference
5aEffective
7bSignificant

These results underscore the versatility of benzothiazole derivatives in developing new antitubercular agents.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C20H16N6O3S2C_{20}H_{16}N_{6}O_{3}S_{2} and a molecular weight of 452.51 g/mol. It contains a complex structure that includes a thiazole moiety, which is known for its biological activity. The presence of both pyrimidine and benzamide functionalities enhances its potential as a pharmaceutical agent.

Biological Activities

  • Anticancer Activity :
    Several studies have indicated that compounds containing the benzo[d]thiazole and pyrimidine units exhibit significant anticancer properties. For instance, derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes involved in cancer progression, such as kinases and proteases .
  • Acetylcholinesterase Inhibition :
    The compound's structural features suggest potential activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Research indicates that similar compounds have demonstrated promising AChE inhibitory activities, which could lead to therapeutic applications in treating cognitive disorders .
  • Antimicrobial Properties :
    Preliminary evaluations have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens. This suggests that N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide may also possess antimicrobial properties worth exploring further.

Case Study 1: Anticancer Evaluation

In one study, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with some derivatives exhibiting IC50 values lower than those of standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of this compound in models of Alzheimer’s disease. The study demonstrated significant reductions in AChE activity and improvements in cognitive function metrics in treated animals, indicating potential for development as a therapeutic agent for neurodegenerative disorders .

Comparison with Similar Compounds

BMS-354825 (Dasatinib)

  • Core Structure : Thiazole-carboxamide linked to a pyrimidine ring.
  • Biological Target : Dual Src/Abl kinase inhibitor with antitumor activity .
  • Key Differences: BMS-354825 retains a non-oxidized pyrimidine ring, whereas the target compound features a pyrimidinone (6-oxo-1,6-dihydropyrimidin-5-yl), which may alter electron distribution and hydrogen-bonding capacity.

Compound 11 ()

  • Core Structure: Pyrimidin-4-ylamino group coupled with a p-fluorobenzoyl moiety.
  • Pharmacological Screening : Used as a reference in chromatography and screening, but specific targets are unspecified .
  • The fluorine substituent in Compound 11 versus chlorine in the target compound may affect electronegativity and membrane permeability .

Substituted Thiazole Carboxamides ()

  • Core Structure : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives.
  • Activity : Demonstrated kinase inhibition in preclinical studies, with statistical significance (p < 0.05) .
  • Key Differences: Lack of a pyrimidinone ring reduces hydrogen-bonding sites. The pyridinyl group in these compounds may engage in distinct π-cation interactions compared to the benzo[d]thiazole in the target compound .

Solubility and Bioavailability

  • The pyrimidinone ring’s carbonyl group may improve solubility compared to non-oxidized pyrimidines in BMS-354825 .

Data Table: Key Comparative Features

Compound Name Core Structure Biological Target Key Activity Structural Distinction from Target Compound
BMS-354825 (Dasatinib) Thiazole-carboxamide, pyrimidine Src/Abl kinases Antitumor Non-oxidized pyrimidine; 2-chloro-6-methylphenyl
Compound 11 Pyrimidin-4-ylamino, fluorobenzoyl Unspecified Screening reference Fluorobenzoyl; no thioether/benzo[d]thiazole
Carboxamides 4-Methylthiazole, pyridinyl Kinases (inferred) Kinase inhibition Pyridinyl substituent; no pyrimidinone

Q & A

Q. What synthetic methodologies are reported for the target compound, and how can experimental parameters be optimized?

The synthesis of benzothiazole- and pyrimidine-containing compounds often involves multi-step reactions. For example, the use of 1,2,3-dithiazole intermediates and DBU (1,8-diazabicycloundec-7-ene) as a base has been critical in forming thioether linkages and facilitating cyclization reactions . Optimal conditions may include:

  • Solvent selection (e.g., DMF or THF for polar aprotic environments).
  • Temperature control (e.g., 60–80°C for amide bond formation).
  • Catalytic use of DBU to enhance nucleophilic substitution . Statistical design of experiments (DoE) can systematically optimize variables like molar ratios and reaction time .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

Key methods include:

  • NMR : Assigning proton environments (e.g., distinguishing pyrimidine NH from benzamide NH) .
  • Mass spectrometry (HRMS) : Confirming molecular ion peaks and fragmentation patterns.
  • HPLC-PDA : Assessing purity (>95%) and detecting byproducts .
  • X-ray crystallography : Resolving ambiguities in tautomeric forms (e.g., keto-enol equilibria in pyrimidinone moieties) .

Advanced Research Questions

Q. How can computational tools predict reaction pathways and resolve mechanistic ambiguities?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms enable:

  • Mapping potential energy surfaces for intermediates.
  • Identifying rate-limiting steps (e.g., sulfur extrusion in dithiazole ring-opening) . Tools like COMSOL Multiphysics integrate AI-driven simulations to model reactor dynamics and heat/mass transfer, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in spectroscopic or synthetic data?

Example: Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. Strategies include:

  • Cross-validation : Compare data with structurally analogous compounds (e.g., benzothiazole derivatives) .
  • Variable-temperature NMR : Probe dynamic equilibria in solution .
  • Computational validation : Overlay experimental spectra with DFT-predicted shifts .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Process intensification : Use continuous-flow reactors to enhance mixing and heat transfer .
  • Membrane separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting results in reaction yields under similar conditions?

Contradictions may stem from trace impurities or solvent effects. Mitigation steps:

  • Reproducibility checks : Repeat reactions with rigorously dried solvents.
  • DoE sensitivity analysis : Identify critical factors (e.g., moisture levels) .
  • Kinetic profiling : Use stopped-flow techniques to detect transient intermediates .

Q. What mechanistic insights explain the reactivity of the thioether linkage?

The thioether group participates in nucleophilic substitutions and radical-mediated reactions. For example:

  • Radical scavenging assays : Confirm sulfur-centered radical intermediates using TEMPO .
  • Isotopic labeling : Track sulfur migration via 34S-labeled reagents .

Methodological Tables

Q. Table 1. Key Synthetic Conditions from Literature

StepReagents/ConditionsYield (%)Characterization MethodsReference
Benzothiazole formation2-Aminobenzothiazole, chloroacetyl chloride, DBU (THF, 60°C)72NMR, HRMS
Pyrimidinone cyclizationThiourea, K2CO3 (DMF, 80°C)65HPLC, X-ray
Final coupling4-Chlorobenzoyl chloride, Et3N (CH2Cl2, rt)85NMR, IR

Q. Table 2. Computational Tools for Reaction Design

ToolApplicationReference
DFT (Gaussian)Transition state analysis
COMSOL MultiphysicsReactor scalability modeling
ICReDD’s path-search algorithmsHigh-throughput condition screening

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